N-(2-chloro-4,6-dimethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide
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Overview
Description
N-(2-chloro-4,6-dimethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,6-dimethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide typically involves multiple steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable sulfonyl chloride with an amine.
Introduction of the pyridazinone moiety: This step involves the formation of the pyridazinone ring, which can be synthesized through cyclization reactions.
Substitution reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, sulfonamides are known for their antibacterial properties. This compound may be investigated for its potential as an antibacterial agent.
Medicine
Medicinal chemistry applications include the development of new drugs. The compound’s structure suggests it could be a candidate for drug development, particularly in targeting bacterial infections.
Industry
In industry, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide likely involves inhibition of bacterial enzymes. Sulfonamides typically inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria. This inhibition leads to a decrease in folate production, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibacterial agent.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Uniqueness
The unique structural features of N-(2-chloro-4,6-dimethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide, such as the pyridazinone moiety and the specific substitution pattern, may confer unique biological activities and chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C20H20ClN3O5S |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethoxyphenyl)-4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20ClN3O5S/c1-12-8-14(20(25)23-22-12)9-13-4-6-16(7-5-13)30(26,27)24-19-17(21)10-15(28-2)11-18(19)29-3/h4-8,10-11,24H,9H2,1-3H3,(H,23,25) |
InChI Key |
KFDYSRIVBRBGFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3Cl)OC)OC |
Origin of Product |
United States |
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